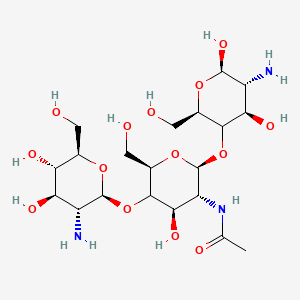
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1568222-59-2 . It has a molecular weight of 226.66 . The IUPAC name for this compound is (3S)-1- [ (6-chloro-3-pyridinyl)carbonyl]-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O2/c11-9-2-1-7 (5-12-9)10 (15)13-4-3-8 (14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is an oil . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, are crucial for biological molecules such as heme and chlorophyll. These derivatives exhibit aromatic characteristics due to the extensive delocalization of nitrogen electrons. They are often synthesized through the condensation of amines with carbonyl-containing compounds, leading to various derivatives, including hydroxypyrroles, ketones, acids, and pyrrolidines, with applications in solvents and dyes (Anderson & Liu, 2000).
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines
Chromones with electron-withdrawing substituents react with azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines. This reaction showcases the versatility of pyrrolidine derivatives in creating novel compounds with potential for diverse applications (Sosnovskikh et al., 2014).
Synthesis of 1′-Aza-C-Nucleosides
Pyrrolidine derivatives like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol are used in the synthesis of 1′-aza-C-nucleosides, demonstrating their role in creating bioactive molecules with potential therapeutic applications (Filichev & Pedersen, 2001).
Intercalating Nucleic Acids (INAs)
The incorporation of pyrrolidine derivatives into oligodeoxynucleotides forms intercalating nucleic acids (INAs), influencing the stability of DNA and RNA duplexes. This has implications in the study of genetic material and its interactions (Filichev & Pedersen, 2003).
Safety And Hazards
The compound has the following hazard statements: H315, H319, H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The safety data sheet (MSDS) for this compound can provide more detailed safety information .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)




![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)